Technical Master File: 4-Cyclopropylpyridin-3-amine
Technical Master File: 4-Cyclopropylpyridin-3-amine
Topic: 4-Cyclopropylpyridin-3-amine Chemical Properties Content Type: Technical Master File & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Pharmacology Leads
Executive Summary
4-Cyclopropylpyridin-3-amine (CAS: 1365763-16-1) represents a high-value pharmacophore in modern drug discovery, particularly within kinase and GPCR inhibitor programs. Structurally, it offers a rigidified, lipophilic alternative to isopropyl or ethyl substituents, providing unique vectors for hydrophobic pocket filling while maintaining a distinct electronic profile due to the cyclopropyl group's pseudo-unsaturation.
However, its utility is double-edged. While the cyclopropyl moiety enhances metabolic stability against dealkylation compared to acyclic alkyls, it introduces specific liabilities regarding CYP450 mechanism-based inactivation (MBI). This guide dissects the physicochemical architecture, optimized synthesis, and critical reactivity profiles necessary to deploy this intermediate effectively.
Part 1: Physicochemical Architecture
The following data aggregates experimental and computed values essential for solubility modeling and formulation.
| Property | Value | Notes |
| CAS Number | 1365763-16-1 | Primary identifier for the free base. |
| Molecular Formula | C₈H₁₀N₂ | |
| Molecular Weight | 134.18 g/mol | |
| Appearance | Off-white to pale yellow solid | Low-melting solid; tends to oil upon slight impurity. |
| LogP (Calc) | ~1.1 - 1.3 | Moderate lipophilicity; suitable for CNS penetration. |
| pKa (Pyridine N) | ~6.5 | The 3-amino group donates electron density, raising basicity vs. pyridine (5.2). |
| pKa (Aniline N) | ~3.0 - 4.0 | Weakly basic; typically non-protonated at physiological pH. |
| H-Bond Donors | 2 | Primary amine (-NH₂). |
| H-Bond Acceptors | 2 | Pyridine ring nitrogen and amine nitrogen. |
Part 2: Synthetic Methodology (Self-Validating Protocol)
The Challenge: Direct installation of a cyclopropyl group onto a pyridine ring is non-trivial due to the instability of cyclopropylboronic acid (protodeboronation) and the steric hindrance of the ortho-amino group in the precursor.
The Solution: A robust Suzuki-Miyaura cross-coupling utilizing a high-activity catalyst system (Pd-SPhos or Pd(dppf)Cl₂) to mitigate steric crowding and accelerate the catalytic cycle before boronic acid decomposition occurs.
Optimized Protocol: Suzuki Coupling of 3-Amino-4-chloropyridine
Reaction Scheme: 3-Amino-4-chloropyridine + Cyclopropylboronic acid → 4-Cyclopropylpyridin-3-amine
Reagents & Stoichiometry:
-
Substrate: 3-Amino-4-chloropyridine (1.0 equiv)
-
Coupling Partner: Cyclopropylboronic acid (1.5 equiv) — Excess required due to instability.
-
Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%) — SPhos is critical for sterically demanding couplings.
-
Base: K₃PO₄ (3.0 equiv) — Anhydrous, finely ground.
-
Solvent: Toluene/Water (10:1 v/v) — Biphasic system promotes inorganic solubility.
Step-by-Step Workflow:
-
Inerting: Charge a reaction vessel with 3-amino-4-chloropyridine, cyclopropylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Seal and purge with N₂/Ar for 15 minutes. Crucial: Oxygen poisons the active Pd(0) species.
-
Solvation: Degas the Toluene/Water mixture separately (sparge with N₂ for 20 min) before adding to the solids via syringe.
-
Thermal Initiation: Heat the mixture to 100°C with vigorous stirring (800 rpm).
-
Checkpoint: The reaction typically turns dark brown/black within 30 minutes (formation of Pd-black aggregates indicates catalyst death; a stable dark red/brown solution is ideal).
-
-
Monitoring: Monitor via LC-MS at 4 hours. Look for the product mass [M+H]⁺ = 135.2.
-
Troubleshooting: If conversion stalls <50%, add a second portion of boronic acid (0.5 equiv) and continue heating.
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (DCM:MeOH 95:5). The amine is polar; pre-treat silica with 1% Et₃N to prevent streaking.
Synthesis Pathway Diagram[1]
Figure 1: The steric bulk of the SPhos ligand facilitates the coupling of the hindered 4-position chloride.
Part 3: Reactivity & Functionalization
Understanding the reactivity profile is vital for downstream derivatization. The 3-amino group is the primary handle, but the cyclopropyl ring imposes specific stability constraints.
Key Reactivity Vectors
-
Sandmeyer/Diazotization: The 3-amino group can be converted to a diazonium salt.
-
Warning: Acidic conditions required for diazotization (e.g., HCl/NaNO₂) can trigger cyclopropyl ring opening if the temperature is not strictly controlled (<0°C).
-
-
Acylation/Amidation: Standard reaction with acid chlorides/anhydrides to form amides (common in kinase inhibitors).
-
Note: The pyridine nitrogen may act as a competitive nucleophile or proton scavenger.
-
-
Electrophilic Aromatic Substitution (SEAr): The C2 and C6 positions are activated by the amino group but deactivated by the pyridine nitrogen. Halogenation typically occurs at C2.
Reactivity Map
Figure 2: Primary chemical transformations and associated stability risks.
Part 4: Medicinal Chemistry & Safety (Expert Insight)
Bioisosteric Significance
The cyclopropyl group is a "privileged structure" in medicinal chemistry.
-
Conformational Restriction: Unlike an isopropyl group, the cyclopropyl ring cannot freely rotate, locking the vector of hydrophobic interaction.
-
Sigma-Hole Interactions: The specific electron distribution of the cyclopropyl ring allows for unique π-interactions with aromatic residues in binding pockets (e.g., Phenylalanine gates in kinases).
Metabolic Liability: Mechanism-Based Inactivation (MBI)
Critical Safety Note: Cyclopropylamines are notorious suicide inhibitors of Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).
Mechanism:
-
SET Oxidation: The CYP450 heme abstracts a single electron from the amine nitrogen (or the cyclopropyl C-H), forming a radical cation.
-
Ring Scission: The radical triggers the homolytic cleavage of the cyclopropyl ring, generating a highly reactive carbon-centered radical.
-
Covalent Binding: This radical attacks the heme porphyrin ring, irreversibly inactivating the enzyme.
Design Mitigation: If MBI is observed, consider substituting the cyclopropyl group with a difluorocyclopropyl or oxetane analog to alter the oxidation potential.
Metabolic Pathway Diagram
Figure 3: Mechanism of CYP450 inactivation by cyclopropylamines.
References
-
Synthesis & Catalysis
- Title: Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluorobor
- Source:Journal of Organic Chemistry / NIH PubMed Central.
-
URL:[Link]
-
Metabolic Mechanism
- Title: Discovery of KRAS G12C Inhibitors (Patent WO2016164675).
-
Chemical Identity & CAS
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Frontiers | Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference [frontiersin.org]
- 3. Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-cyclopropylpyridin-3-amine [1365763-16-1] | Chemsigma [chemsigma.com]
- 5. CAS: 1365763-16-1 | CymitQuimica [cymitquimica.com]
- 6. arctomsci.com [arctomsci.com]
